![molecular formula C11H12ClNO B2609075 1-(2-Chlorophenyl)piperidin-2-one CAS No. 917508-50-0](/img/structure/B2609075.png)
1-(2-Chlorophenyl)piperidin-2-one
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Overview
Description
1-(2-Chlorophenyl)piperidin-2-one is an organic compound . It is a derivative of piperidin-2-one, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 1-(2-Chlorophenyl)piperidin-2-one, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)piperidin-2-one can be represented by the InChI code: 1S/C11H12ClNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 . Further structural analysis can be conducted using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1-(2-Chlorophenyl)piperidin-2-one is a powder at room temperature . It has a melting point of 56-57 degrees Celsius . Its molecular weight is 209.68 .Scientific Research Applications
Synthesis of Pharmaceuticals
“1-(2-Chlorophenyl)piperidin-2-one” has been used in the synthesis of pharmaceuticals. Piperidine derivatives, including “1-(2-Chlorophenyl)piperidin-2-one”, are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives, including “1-(2-Chlorophenyl)piperidin-2-one”, have been utilized as anticancer agents . They have shown promising results in inhibiting the growth and proliferation of various types of cancer cells.
Antimicrobial Applications
Piperidine derivatives have been used as antimicrobial agents . They have shown effectiveness against a variety of microbial pathogens.
Analgesic Applications
These compounds have been used as analgesics . They have shown potential in relieving pain in various conditions.
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . They have shown effectiveness in reducing inflammation in various conditions.
Safety and Hazards
The safety information for 1-(2-Chlorophenyl)piperidin-2-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions for research on 1-(2-Chlorophenyl)piperidin-2-one could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly investigated. Given the importance of piperidine derivatives in the pharmaceutical industry, there is potential for the development of new drugs based on 1-(2-Chlorophenyl)piperidin-2-one .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 1-(2-chlorophenyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(2-chlorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRQYXCTZLQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917508-50-0 |
Source
|
Record name | 1-(2-chlorophenyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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